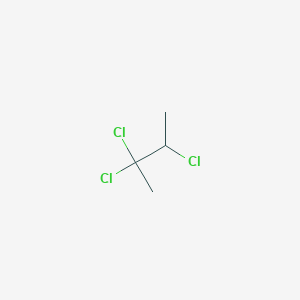

2,2,3-Trichlorobutane

Description

Structure

3D Structure

Properties

CAS No. |

10403-60-8 |

|---|---|

Molecular Formula |

C4H7Cl3 |

Molecular Weight |

161.45 g/mol |

IUPAC Name |

2,2,3-trichlorobutane |

InChI |

InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |

InChI Key |

UNTJXPFYXVCMFE-UHFFFAOYSA-N |

SMILES |

CC(C(C)(Cl)Cl)Cl |

Canonical SMILES |

CC(C(C)(Cl)Cl)Cl |

Synonyms |

2,2,3-Trichlorobutane. |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,2,3-Trichlorobutane from 2-Chloro-2-Butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,3-trichlorobutane from 2-chloro-2-butene (B1582250). The document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow through diagrams. This synthesis is a notable example of an electrophilic addition reaction, a fundamental transformation in organic chemistry with applications in the synthesis of halogenated hydrocarbons.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

Table 1: Physicochemical Properties of 2-Chloro-2-butene and this compound

| Property | 2-Chloro-2-butene | This compound |

| Molecular Formula | C₄H₇Cl | C₄H₇Cl₃ |

| Molecular Weight | 90.55 g/mol | 161.45 g/mol [1] |

| Boiling Point | 63-72 °C[2][3] | 142-143 °C[4][5] |

| Density | 0.911 g/cm³[6][7] | 1.253 g/cm³[4] |

| Refractive Index (n20/D) | 1.4205[6][8] | 1.455[4] |

Reaction Scheme

The synthesis of this compound from 2-chloro-2-butene proceeds via the addition of hydrogen chloride (HCl) across the double bond of the alkene. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already holds the greater number of hydrogen atoms, and the chloride ion adds to the more substituted carbon atom, which in this case is the carbon already bearing a chlorine atom.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is adapted from a patented method for the preparation of this compound.

Materials:

-

2-chloro-2-butene (259 g)

-

Ferric chloride (FeCl₃) (2.6 g)

-

Chlorine (gas)

-

Water

-

Calcium chloride (for drying)

Equipment:

-

500 cc three-necked flask

-

Chlorine inlet tube extending to the bottom of the flask

-

Thermometer

-

Mercury-sealed stirrer

-

Reflux condenser

-

Exit tube connected to a cooling and scrubbing system

-

30-inch fractionation column

Procedure:

-

Reaction Setup: A 500 cc three-necked flask is equipped with a chlorine inlet, a thermometer, a mercury-sealed stirrer, and a reflux condenser with an exit tube. The exit tube is connected to a cooling and scrubbing system.

-

Charging the Flask: The flask is charged with 259 g of 2-chloro-2-butene and 2.6 g of ferric chloride, which acts as a catalyst.

-

Reaction Conditions: The reaction is carried out in the liquid phase in the substantial absence of light. The temperature is maintained between 0 °C and the atmospheric reflux temperature of the reaction mixture.

-

Chlorination: Chlorine gas is introduced into the reaction mixture through the inlet tube.

-

Reaction Time: The reaction is allowed to proceed for 1.5 hours.

-

Work-up: After the reaction period, the reaction mixture, along with any material collected in the scrubber and cooler, is washed with water.

-

Drying: The organic layer is dried with calcium chloride.

-

Purification: The crude product is purified by fractionation through a 30-inch fractionation column. The fraction consisting of this compound is collected.

Results:

The distillation of the product mixture showed only trace amounts of isomeric trichlorobutanes. The main components were the desired this compound, unreacted 2-chloro-2-butene, and a small amount of a high-boiling residue. The yield of this compound was 77% of the theoretical yield.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The addition of a halogen like chlorine to an alkene in the presence of a Lewis acid catalyst such as ferric chloride is believed to proceed through a mechanism involving a carbocation intermediate.

Caption: Proposed reaction mechanism for the chlorination of 2-chloro-2-butene.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

| Spectrum | 2-Chloro-2-butene | This compound (Expected) |

| ¹H NMR | Signals for methyl and vinyl protons. | Signals for two different methyl groups and one methine proton. The methine proton will be shifted downfield due to the adjacent chlorine atom. |

| ¹³C NMR | Four distinct signals for the four carbon atoms. | Four distinct signals. The carbon atoms bonded to chlorine will be significantly deshielded and appear at a lower field. |

| IR | C=C stretch (~1650 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-Cl stretch. | Absence of C=C stretch. Presence of C-H stretches and multiple C-Cl stretches. |

| Mass Spec | Molecular ion peak at m/z 90/92 (due to ³⁵Cl/³⁷Cl isotopes). | Molecular ion peak at m/z 160/162/164 (due to chlorine isotopes). Fragmentation patterns would involve the loss of chlorine and alkyl groups. |

This guide provides a foundational understanding of the synthesis of this compound from 2-chloro-2-butene. Researchers and professionals can use this information as a starting point for further investigation and application in their respective fields.

References

- 1. Butane, 2,2,3-trichloro- | C4H7Cl3 | CID 517829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-2-Chloro-2-butene | 2211-69-0 | TCI AMERICA [tcichemicals.com]

- 3. 2-Chloro-2-butene 96.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound [stenutz.eu]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-CHLORO-2-BUTENE | 4461-41-0 [chemicalbook.com]

An In-depth Technical Guide on the Synthesis of 2,2,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,3-trichlorobutane. It addresses the common misconception of its formation via direct free-radical chlorination of butane (B89635) and details a viable, selective synthetic route. This document includes a theoretical analysis, quantitative data, detailed experimental protocols, and visualizations of the reaction mechanisms and workflows.

The Challenge of Direct Free-Radical Chlorination of Butane

The free-radical chlorination of alkanes is a well-established method for introducing halogen functionality. However, this approach is notoriously unselective, especially for alkanes with non-equivalent hydrogens. This lack of selectivity makes it an unsuitable method for the targeted synthesis of a specific polysubstituted isomer like this compound.

The reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using UV light or heat.

-

Propagation: A chlorine radical abstracts a hydrogen atom from a butane molecule, forming hydrogen chloride (HCl) and a butyl radical. This butyl radical then reacts with another chlorine molecule to form a chlorobutane and a new chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine.

Butane possesses both primary (1°) and secondary (2°) hydrogens. The chlorine radical can abstract either type, leading to the formation of a primary or a secondary butyl radical. The stability of these radicals is not equal; the secondary radical is more stable than the primary radical due to hyperconjugation.[1][2][3][4][5] Consequently, the abstraction of a secondary hydrogen is favored.

The product distribution in the monochlorination of butane is a result of both the statistical probability of hydrogen abstraction and the relative stability of the resulting free radicals.[6] Butane has six primary hydrogens and four secondary hydrogens. Statistically, this would suggest a 3:2 ratio of 1-chlorobutane (B31608) to 2-chlorobutane (B165301). However, the greater stability of the secondary radical leads to a higher yield of 2-chlorobutane.

| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity (per H) | Theoretical Product Ratio | Observed Product Distribution (approx.) |

| 1-Chlorobutane | Primary (1°) | 6 | 1 | 6 x 1 = 6 | 28% |

| 2-Chlorobutane | Secondary (2°) | 4 | ~3.9 | 4 x 3.9 = 15.6 | 72% |

Data compiled from various sources on alkane halogenation.

Further chlorination of this initial mixture of 1-chlorobutane and 2-chlorobutane would lead to a complex array of dichlorobutane isomers.[7][8][9] A subsequent chlorination step to produce trichlorobutanes would result in an even more convoluted mixture, making the isolation of a specific isomer like this compound in any reasonable yield practically impossible through this method.

Targeted Synthesis of this compound via Alkene Addition

A more effective and selective method for the synthesis of this compound is the addition of chlorine to 2-chloro-2-butene (B1582250). This reaction proceeds through an electrophilic addition mechanism, which offers significantly greater control over the final product's constitution. A patented method outlines this specific synthesis, achieving a high yield of the desired product.[10]

The addition of chlorine to the double bond of 2-chloro-2-butene is the key step. This reaction is typically carried out in the liquid phase and in the absence of light to prevent the initiation of free-radical side reactions. The presence of a catalyst, such as ferric chloride (FeCl₃), facilitates the electrophilic addition. The proposed mechanism involves the formation of a chloronium ion intermediate, which is then attacked by a chloride ion to yield the final product.

Caption: Synthesis of this compound via addition.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the methodology described in U.S. Patent 2,323,227A.[10]

-

Reactants: 2-chloro-2-butene, Chlorine gas (Cl₂)

-

Catalyst: Anhydrous ferric chloride (FeCl₃)

-

Apparatus: 500 cc three-necked flask, gas inlet tube, thermometer, mercury-sealed stirrer, reflux condenser, exit tube connected to a cooling and scrubbing system.

-

Work-up Reagents: Water, Calcium chloride (for drying)

-

Purification: Fractionation column (e.g., 30-inch)

-

Apparatus Setup: Assemble the three-necked flask with the stirrer, thermometer, reflux condenser, and gas inlet tube extending to near the bottom of the flask. The exit from the condenser should be connected to a system to absorb any evolved hydrogen chloride.

-

Charging the Flask: Charge the flask with 259 grams of 2-chloro-2-butene and 2.6 grams of anhydrous ferric chloride.

-

Reaction Initiation: While stirring the mixture, begin bubbling chlorine gas through the solution.

-

Temperature Control: Maintain the reaction temperature between 0°C and the atmospheric reflux temperature of the reaction mixture.

-

Reaction Monitoring: Continue the introduction of chlorine gas for approximately 1.5 hours. The reaction should be carried out in the substantial absence of light to minimize the formation of substitution byproducts.

-

Work-up:

-

Once the reaction is complete, combine the reaction mixture with any material collected in the scrubber and cooler.

-

Wash the combined organic material with water.

-

Dry the organic layer with calcium chloride.

-

-

Purification:

-

Fractionally distill the dried product through a 30-inch fractionation column.

-

Collect the fraction corresponding to this compound.

-

The reported yield of this compound using this method is approximately 77% of the theoretical yield.[10]

Visualizations

The following diagram illustrates the non-selective nature of the free-radical chlorination of butane, leading to a mixture of monochlorinated products.

Caption: Product pathway of butane free-radical chlorination.

This diagram outlines the key steps in the selective synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

While the free-radical chlorination of butane is a fundamental reaction in organic chemistry, it is an unsuitable method for the targeted synthesis of this compound due to its inherent lack of selectivity. This guide has demonstrated that a more viable and efficient route to this specific isomer is through the electrophilic addition of chlorine to 2-chloro-2-butene. The provided experimental protocol, adapted from established methods, offers a clear and reproducible pathway for researchers and professionals to obtain this compound in high yield. This highlights the importance of choosing the appropriate synthetic strategy to achieve desired regiochemical outcomes in halogenated compounds.

References

- 1. gauthmath.com [gauthmath.com]

- 2. quora.com [quora.com]

- 3. 9.3 Stability of Alkyl Radicals – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Chlorination of 1-chlorobutane [sas.upenn.edu]

- 8. Chem 502--Assignment 2 [sas.upenn.edu]

- 9. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]

- 10. US2323227A - Preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Formation of 2,2,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 2,2,3-trichlorobutane, a significant halogenated alkane utilized as a synthetic intermediate and a model substrate in mechanistic studies. The primary focus is on the electrophilic addition of chlorine to 2-chloro-2-butene (B1582250), a method that offers high yields and selectivity. This document details the underlying reaction mechanism, including the role of Lewis acid catalysts, and presents a thorough experimental protocol for its synthesis and purification. Furthermore, predicted spectroscopic data for this compound are provided to aid in its characterization.

Core Formation Mechanism: Electrophilic Addition

The principal and most efficient method for the synthesis of this compound is the liquid-phase chlorination of 2-chloro-2-butene in the substantial absence of light.[1] This reaction proceeds via an electrophilic addition mechanism, which is facilitated by the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄).[1] The absence of light is crucial to prevent the formation of undesired substitution byproducts that can arise from a free-radical pathway.[1]

The mechanism can be delineated into three key stages:

-

Activation of Chlorine: The Lewis acid catalyst polarizes the chlorine molecule (Cl₂), creating a more potent electrophile. The Lewis acid interacts with one of the chlorine atoms, inducing a partial positive charge on the terminal chlorine atom.

-

Formation of a Chloronium Ion Intermediate: The π-electrons of the 2-chloro-2-butene double bond attack the electrophilic chlorine atom. This results in the formation of a cyclic chloronium ion intermediate, with the positive charge delocalized over the two carbon atoms of the original double bond and the chlorine atom. This intermediate prevents the formation of a discrete carbocation, thus inhibiting potential molecular rearrangements. The addition of halogens to alkenes is stereospecific, typically resulting in anti-addition.[2][3][4]

-

Nucleophilic Attack: The chloride ion (Cl⁻), generated from the Lewis acid-chlorine complex, then attacks one of the carbon atoms of the chloronium ion ring from the side opposite to the bridging chlorine. This nucleophilic attack follows Markovnikov's rule, where the chloride ion preferentially attacks the more substituted carbon atom that can better stabilize a positive charge. In the case of the intermediate derived from 2-chloro-2-butene, the existing electron-withdrawing chlorine atom on one of the carbons of the double bond will direct the incoming chloride to the other carbon, leading to the formation of the this compound product.

Quantitative Data

The synthesis of this compound via the catalyzed chlorination of 2-chloro-2-butene has been reported to achieve high yields.

| Parameter | Value | Reference |

| Yield | 77% | [1] |

| Boiling Point | 142-144 °C (415.15-417.15 K) | [5] |

| Molecular Weight | 161.457 g/mol | [6][7] |

| CAS Number | 10403-60-8 | [6][7] |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | Doublet | 3H | -CH₃ (at C4) |

| ~2.1 | Singlet | 3H | -CH₃ (at C1) |

| ~4.5 | Quartet | 1H | -CH (at C3) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~30 | -CH₃ (at C1) |

| ~35 | -CH₃ (at C4) |

| ~70 | -CH (at C3) |

| ~90 | -C- (at C2) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (scissoring) |

| 1380-1370 | Medium | C-H bend (methyl rock) |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 160, 162, 164 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to three chlorine isotopes |

| 125, 127 | Loss of a chlorine radical ([M-Cl]⁺) |

| 89 | Loss of two chlorine radicals and a methyl group |

| 63, 65 | Dichloromethyl cation ([CHCl₂]⁺) |

| 49, 51 | Chloromethyl cation ([CH₂Cl]⁺) |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on the liquid-phase chlorination of 2-chloro-2-butene.[1]

Materials and Equipment

-

2-chloro-2-butene

-

Ferric chloride (FeCl₃) or Stannic chloride (SnCl₄)

-

Chlorine gas (Cl₂)

-

500 cc three-necked flask

-

Chlorine inlet tube

-

Thermometer

-

Mercury-sealed stirrer

-

Reflux condenser

-

Exit tube connected to a cooling and scrubbing system

-

Apparatus for fractional distillation

Synthesis Procedure

-

Reaction Setup: A 500 cc three-necked flask is equipped with a chlorine inlet tube extending to near the bottom of the flask, a thermometer, a mercury-sealed stirrer, and a reflux condenser. The exit tube of the condenser is connected to a cooling and scrubbing system to trap any unreacted chlorine and absorb any hydrogen chloride gas that may form. The entire apparatus should be shielded from light.

-

Charging the Flask: The flask is charged with 259 grams of 2-chloro-2-butene and 2.6 grams of ferric chloride as the catalyst.

-

Chlorination: With the exclusion of light, a stream of chlorine gas is passed into the reaction mixture while maintaining the temperature between 20-30 °C. The rate of chlorine addition should be adjusted so that it is readily absorbed by the reaction mixture. An additional 1.25 grams of ferric chloride can be added during the course of the reaction to maintain catalytic activity.

-

Work-up: After the reaction is complete (approximately 1.5 hours), the reaction mixture, along with any material collected in the scrubber, is washed with water.

-

Drying: The organic layer is separated and dried with a suitable drying agent, such as anhydrous calcium chloride.

Purification

-

Fractional Distillation: The crude product is purified by fractional distillation through a 30-inch fractionating column.[1][8]

-

Fraction Collection: The fraction boiling at 142-144 °C is collected as this compound.[5] Unreacted 2-chloro-2-butene and a small amount of high-boiling residue are separated.

Visualizations

Reaction Mechanism Pathway

Caption: Electrophilic addition mechanism for the formation of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. US2323227A - Preparation of this compound - Google Patents [patents.google.com]

- 2. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound [webbook.nist.gov]

- 6. Butane, 2,2,3-trichloro- | C4H7Cl3 | CID 517829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | High-Purity Reagent | For RUO [benchchem.com]

An In-depth Technical Guide on the Early Literature and Discovery of 2,2,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trichlorobutane (C₄H₇Cl₃) is a halogenated alkane that has served as a valuable intermediate in organic synthesis and as a model substrate for studying reaction mechanisms. This technical guide provides a comprehensive overview of the early literature surrounding the discovery, synthesis, and characterization of this compound. The information is presented to aid researchers in understanding the historical context and foundational methodologies related to this compound.

Early Synthesis and Discovery

While the exact first synthesis of this compound is not definitively documented in readily available literature, an early and significant contribution to its preparation is detailed in a 1938 patent by Arthur A. Levine and Oliver W. Cass.[1] Their work describes an "improved method" for the synthesis, suggesting the compound was known prior to this date. The patent outlines the chlorination of 2-chloro-butene-2 to produce this compound.[1]

The industrial production of chlorinated hydrocarbons saw significant development in the early 20th century, providing the context for the synthesis of compounds like this compound.[2][3] General methods for the synthesis of polychlorinated alkanes often involve the chlorination of alkanes or alkenes, a reaction type that aligns with the method described by Levine and Cass.[1][4]

Experimental Protocols from Early Literature

The most detailed early experimental protocol for the synthesis of this compound is provided in the aforementioned 1938 patent by Levine and Cass.[1]

Synthesis of this compound via Chlorination of 2-Chloro-butene-2[1]

Objective: To prepare this compound by the addition of chlorine to 2-chloro-butene-2.

Apparatus:

-

A 500 cc three-necked flask

-

A chlorine inlet tube extending to the bottom of the flask

-

A thermometer

-

A mercury-sealed stirrer

-

A reflux condenser

-

An exit tube connected to a cooling and scrubbing system

Reagents:

-

2-chloro-butene-2 (259 grams)

-

Ferric chloride (2.6 grams)

-

Chlorine gas

Procedure:

-

The three-necked flask was charged with 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride.

-

With precautions to exclude light, a stream of chlorine gas was passed into the reaction mixture.

-

The temperature of the reaction mixture was maintained at 20-30 °C.

-

An additional 1.25 grams of ferric chloride was added during the course of the reaction.

-

The rate of chlorine addition was adjusted to ensure substantially all of the chlorine was absorbed.

-

After a period of 1.5 hours, the reaction mixture, along with any material collected in the scrubber and cooler, was washed with water.

-

The washed product was then dried with calcium chloride.

-

The dried product was fractionated through a 30-inch fractionating column.

Results:

-

The fractionation yielded primarily this compound, with only traces of isomeric trichlorobutanes.

-

Unreacted 2-chloro-butene-2 and a small amount of a high-boiling residue were also obtained.

-

The isolated this compound corresponded to a yield of 77% of the theoretical value.

Quantitative Data from Early Studies

Early quantitative data for this compound is sparse in the readily accessible literature. The most frequently cited early physical property is the boiling point. The National Institute of Standards and Technology (NIST) Chemistry WebBook lists two early determinations of the boiling point.[4]

| Property | Value (Tishchenko, 1938)[4] | Value (Cass, 1943)[4] |

| Boiling Point | 417.15 K (144 °C) | 415.15 K (142 °C) |

Note: Efforts to locate the full text of the 1938 publication by D.V. Tishchenko in Zhurnal Obshchei Khimii were unsuccessful, limiting the availability of further quantitative data and experimental details from this source.

Early Characterization Methods

The early literature, including the 1938 patent by Levine and Cass, primarily relied on physical constants such as the boiling range to characterize this compound and to assess its purity.[1] The narrow boiling range of the distilled product was taken as an indication of a substance with minimal isomeric impurities.[1] In this era, definitive structural elucidation often involved a combination of boiling point determination, elemental analysis to confirm the molecular formula, and comparison of physical properties with related known compounds. More advanced spectroscopic techniques like infrared (IR) and Raman spectroscopy, which are now standard for structural characterization, were not routinely available or as sophisticated in the late 1930s.[5]

Reaction Mechanisms and Logical Relationships

The synthesis of this compound from 2-chloro-butene-2 as described by Levine and Cass is an example of an electrophilic addition of a halogen to an alkene. The use of a Lewis acid catalyst like ferric chloride suggests a mechanism involving the polarization of the chlorine molecule, facilitating its addition across the double bond.

The following diagram illustrates the logical workflow of the synthesis and purification process described in the 1938 patent.

Caption: Experimental workflow for the synthesis and purification of this compound.

The following diagram illustrates the proposed electrophilic addition pathway.

Caption: Proposed electrophilic addition pathway for the synthesis of this compound.

Conclusion

The early literature on this compound is highlighted by the detailed synthetic methodology provided in the 1938 patent by Levine and Cass. This work, situated within the broader context of the burgeoning field of industrial organochlorine chemistry, provides a solid foundation for understanding the preparation of this compound. While the precise first synthesis remains to be definitively identified, the available information underscores the reliance on classical methods of synthesis and characterization, such as catalytic halogenation and purification by fractional distillation, with physical constants like boiling point serving as the primary means of identification and purity assessment. Further archival research, particularly the retrieval of the 1938 Tishchenko paper, would be invaluable in painting a more complete picture of the early history of this compound.

References

An In-depth Technical Guide to the Isomeric Forms of Trichlorobutane and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of trichlorobutane, detailing their synthesis through established chemical pathways. The document presents quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for key syntheses, and visualizes the relationships and reaction pathways using Graphviz diagrams.

Isomeric Forms of Trichlorobutane

Trichlorobutane (C₄H₇Cl₃) exists in numerous structural isomeric forms, which are derived from the two parent alkanes: n-butane and isobutane (B21531) (2-methylpropane). These isomers exhibit distinct physical properties and require specific synthetic strategies for their preparation.

Isomers Derived from n-Butane

The linear butane (B89635) backbone allows for various positional arrangements of the three chlorine atoms, leading to the following isomers:

-

1,1,1-Trichlorobutane

-

1,1,2-Trichlorobutane

-

1,1,3-Trichlorobutane

-

1,1,4-Trichlorobutane

-

1,2,2-Trichlorobutane

-

1,2,3-Trichlorobutane

-

1,2,4-Trichlorobutane

-

1,3,3-Trichlorobutane

-

2,2,3-Trichlorobutane

Isomers Derived from Isobutane (2-Methylpropane)

The branched isobutane structure gives rise to the following trichlorinated isomers:

-

1,1,1-Trichloro-2-methylpropane

-

1,1,3-Trichloro-2-methylpropane

-

1,2,3-Trichloro-2-methylpropane

Quantitative Data Summary

The physical properties of the trichlorobutane isomers are summarized in the table below for easy comparison. Data has been compiled from various chemical databases.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| n-Butane Isomers | ||||

| 1,1,1-Trichlorobutane | 13279-85-1 | 161.46 | 134 | 1.2514 (25 °C)[1] |

| 1,1,2-Trichlorobutane | 66675-32-9 | 161.46 | 156 | ~1.25 |

| 1,1,3-Trichlorobutane | 13279-87-3 | 161.46 | 152 | 1.2514 (25 °C)[1] |

| 1,1,4-Trichlorobutane | - | 161.46 | - | - |

| 1,2,2-Trichlorobutane | 41135-45-9 | 161.46 | 151.13 (est.) | 1.2667 (est.)[2] |

| 1,2,3-Trichlorobutane | 18338-40-4 | 161.46 | 160.7 | 1.247[3] |

| 1,2,4-Trichlorobutane | 1790-22-3 | 161.46 | ~175-177 | 1.3175 |

| 1,3,3-Trichlorobutane | 15187-71-0 | 161.46 | - | - |

| This compound | 10403-60-8 | 161.46 | ~143 | - |

| Isobutane Isomers | ||||

| 1,1,1-Trichloro-2-methylpropane | - | 161.46 | - | - |

| 1,1,2-Trichloro-2-methylpropane | 29559-52-2 | 161.45 | - | - |

| 1,1,3-Trichloro-2-methylpropane | - | 161.46 | - | - |

| 1,2,3-Trichloro-2-methylpropane | 1871-58-5 | 161.45 | 163 (est.) | - |

Synthesis of Trichlorobutane Isomers

The synthesis of specific trichlorobutane isomers often requires carefully chosen starting materials and reaction conditions to achieve regioselectivity and good yields.

Synthesis of n-Butane-Derived Isomers

A general approach for the synthesis of several trichlorobutane isomers is the free-radical chlorination of monochlorobutanes or dichlorobutanes. However, this method often leads to a mixture of products. More selective methods are preferred for the synthesis of a specific isomer.

This isomer can be synthesized through various routes, including the chlorination of 1-chlorobutane, which typically yields a mixture of dichlorobutanes that can be further chlorinated.[4] A more regioselective approach involves the halogen exchange reaction of 1,2,4-tribromobutane (B1582172) with a metal chloride.[4]

A specific method for the preparation of this compound involves the chlorination of 2-chloro-butene-2.[5] This reaction is carried out in the liquid phase in the substantial absence of light to favor the addition of chlorine across the double bond and minimize substitution reactions.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Materials:

-

2-chlorobutene-2 (259 g)

-

Ferric chloride (FeCl₃) (2.6 g)

-

Chlorine gas

-

-

Apparatus:

-

500 cc three-necked flask

-

Chlorine inlet tube extending to the bottom of the flask

-

Thermometer

-

Mercury-sealed stirrer

-

Reflux condenser

-

Exit tube connected to a cooling and scrubbing system

-

-

Procedure:

-

The flask is charged with 2-chlorobutene-2 and ferric chloride.

-

Chlorine gas is introduced into the stirred reaction mixture.

-

The reaction is carried out in the substantial absence of light.

-

The temperature is maintained between 0 °C and the atmospheric reflux temperature of the reaction mixture.

-

After the reaction is complete, the this compound is isolated by distillation.

-

-

Yield:

-

A yield of 77% of the theoretical value has been reported for this method.[5]

-

Synthesis of Isobutane-Derived Isomers

The synthesis of trichlorinated derivatives of isobutane often starts from isobutene or its chlorinated derivatives.

This isomer can be selectively synthesized by the reaction of 1-chloro-2-methylpropene (B51992) with sulfuryl chloride (SO₂Cl₂). The reaction is preferably carried out under the influence of light, particularly UV light.

Experimental Protocol: Synthesis of 1,1,2-Trichloro-2-methylpropane

-

Materials:

-

1-chloro-2-methylpropene

-

Sulfuryl chloride (SO₂Cl₂)

-

-

Apparatus:

-

Reaction vessel suitable for photochemical reactions (e.g., quartz)

-

UV light source

-

-

Procedure:

-

1-chloro-2-methylpropene is reacted with sulfuryl chloride in the liquid phase.

-

The reaction mixture is irradiated with UV light.

-

The reaction can be carried out in a batch process (e.g., stirred reactor) or a continuous process (e.g., tubular reactor).

-

-

Selectivity:

-

Selectivities of over 99% for 1,1,2-trichloro-2-methylpropane have been achieved with this method.

-

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and synthesis pathways for some of the discussed trichlorobutane isomers.

Caption: Synthesis pathways for selected trichlorobutane isomers.

Caption: Isomeric relationship of trichlorobutanes from parent alkanes.

This guide serves as a foundational resource for understanding the isomeric forms of trichlorobutane and their synthesis. For further in-depth study, consulting the primary literature cited is recommended.

References

- 1. US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

- 2. 1,2,2-Trichlorobutane | 41135-45-9 [chemicalbook.com]

- 3. 1-Chlorobutane synthesis - chemicalbook [chemicalbook.com]

- 4. 1,2,4-Trichlorobutane|Research Chemical [benchchem.com]

- 5. US2323227A - Preparation of this compound - Google Patents [patents.google.com]

fundamental physical and chemical properties of 2,2,3-trichlorobutane

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,2,3-Trichlorobutane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding this compound. A comprehensive search of scientific literature and chemical databases did not yield experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound. The synthesis protocol provided is based on a patent description and may require optimization for laboratory application.

Introduction

This compound is a chlorinated hydrocarbon with the chemical formula C₄H₇Cl₃. As a member of the haloalkane family, its chemical behavior is largely dictated by the presence of the carbon-chlorine bonds. This guide summarizes the , drawing from available data. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some of these values are predicted or estimated and should be considered with appropriate caution.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇Cl₃ | [1] |

| Molecular Weight | 161.45 g/mol | [1] |

| CAS Number | 10403-60-8 | [1] |

| Boiling Point | 142 °C (experimental) | [1] |

| Melting Point | -6 °C (estimate) | [1] |

| Density | 1.253 g/cm³ (experimental) | [1] |

| Refractive Index | 1.455 (predicted) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.38 (predicted) | [1] |

| Vapor Pressure | 6.5 ± 0.2 mmHg at 25°C (predicted) | [1] |

| Flash Point | 58.2 ± 14.0 °C (predicted) | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is characteristic of haloalkanes, primarily involving nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

Due to the electronegativity of the chlorine atoms, the carbon atoms to which they are bonded are electrophilic and susceptible to attack by nucleophiles. The structure of this compound, with chlorine atoms on secondary and tertiary carbons, suggests that it could undergo both Sₙ1 and Sₙ2 reactions depending on the reaction conditions and the nature of the nucleophile. Strong, unhindered nucleophiles would favor an Sₙ2 pathway, while weaker nucleophiles and polar protic solvents would favor an Sₙ1 pathway, potentially leading to a mixture of products.

Elimination Reactions (Dehydrochlorination)

In the presence of a strong base, this compound is expected to undergo elimination reactions to form various chloro-substituted butenes. The regioselectivity of this reaction would be influenced by the stability of the resulting alkene (Zaitsev's rule) and any steric hindrance effects. Potential products of dehydrochlorination could include dichlorobutenes.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented method for the preparation of this compound via the chlorination of 2-chloro-2-butene (B1582250). This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-chloro-2-butene

-

Anhydrous ferric chloride (FeCl₃) or stannic chloride (SnCl₄) as a catalyst

-

Chlorine gas (Cl₂)

-

A three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, a reflux condenser, and a magnetic stirrer.

-

A cooling and scrubbing system for the exit gas.

Procedure:

-

In the three-necked flask, place 2-chloro-2-butene and a catalytic amount of anhydrous ferric chloride or stannic chloride. The reaction should be shielded from light to prevent radical substitution reactions.

-

Maintain the reaction mixture at a temperature between 0 °C and the atmospheric reflux temperature of the mixture. A temperature range of 20-30 °C has been reported.

-

Slowly bubble chlorine gas through the stirred reaction mixture. The flow rate should be controlled to maintain the desired reaction temperature.

-

The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Upon completion of the reaction, the mixture is washed with water to remove the catalyst and any dissolved hydrogen chloride.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

The crude product is then purified by fractional distillation to isolate this compound.

Logical Workflow for the Synthesis of this compound

Spectral Data

As of the date of this document, a thorough search of scientific databases has not yielded any publicly available, experimentally determined ¹H NMR, ¹³C NMR, IR, or mass spectra for this compound. Researchers requiring this data would need to synthesize and characterize the compound in-house.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the data for similar chlorinated hydrocarbons, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier if the compound is available for purchase.

Conclusion

This compound is a halogenated alkane with physical and chemical properties that are broadly predictable from its structure. While some fundamental physical data are available, a significant gap exists in the public domain regarding its detailed spectral characterization and specific reactivity. The synthesis protocol provided offers a starting point for its preparation. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

Navigating the Complex Structure of 2,2,3-Trichlorobutane: An In-depth Guide to Vibrational Spectroscopy

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development and materials science, understanding the precise three-dimensional structure of molecules is paramount. For complex halogenated hydrocarbons such as 2,2,3-trichlorobutane, vibrational spectroscopy stands as a powerful analytical technique for elucidating conformational isomers and verifying structural integrity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Infrared (IR) and Raman spectroscopy for the structural analysis of this compound.

Introduction: The Significance of Structural Analysis

This compound (C₄H₇Cl₃) is a chlorinated derivative of butane (B89635) with multiple stereoisomers, making its structural elucidation a challenging yet critical task. The arrangement of its chlorine and methyl groups around the central carbon-carbon bond gives rise to different rotational isomers, or conformers, each with a unique energetic profile and, consequently, a distinct vibrational spectrum. Vibrational spectroscopy, which probes the quantized vibrational energy levels of a molecule, provides a fingerprint of its structure, allowing for detailed analysis of its conformation and bonding.

The Principles of Vibrational Spectroscopy

Vibrational spectroscopy encompasses two primary techniques: infrared (IR) spectroscopy and Raman spectroscopy.

-

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. A vibrational mode is IR active only if it results in a change in the molecule's dipole moment.

-

Raman Spectroscopy: This technique involves scattering of monochromatic light (typically from a laser). A small fraction of the scattered light is inelastically scattered, with the energy difference between the incident and scattered photons corresponding to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.

Together, IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, enabling a more complete structural assignment.

Experimental Protocols

The successful application of vibrational spectroscopy for the analysis of this compound relies on meticulous experimental procedures. As a liquid at room temperature, the following protocols are recommended.

Fourier Transform Infrared (FTIR) Spectroscopy of Liquid this compound

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Methodology:

-

Sample Preparation: Ensure the liquid sample of this compound is pure and free of any particulate matter or solvent residues.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a liquid sample cell is required. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquids.

-

ATR-FTIR Procedure:

-

Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

-

Apply a small drop of the liquid this compound sample onto the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely before the next measurement.

-

-

Data Acquisition Parameters:

-

Spectral Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Raman Spectroscopy of Liquid this compound

Objective: To obtain the Raman scattering spectrum of liquid this compound.

Methodology:

-

Sample Preparation: The sample should be clear and colorless to minimize fluorescence. If necessary, the sample can be filtered. The sample is typically held in a glass capillary tube or a cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a sample holder, and a sensitive detector (e.g., a CCD camera) is used.

-

Procedure:

-

Place the sample in the spectrometer's sample compartment.

-

Align the laser focus within the sample volume.

-

Acquire the Raman spectrum. It is crucial to optimize the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation or fluorescence.

-

-

Data Acquisition Parameters:

-

Laser Wavelength: A longer wavelength laser (e.g., 785 nm) can help to reduce fluorescence.

-

Laser Power: Use the minimum laser power necessary to obtain a good signal to avoid sample heating or decomposition.

-

Acquisition Time: Adjust the integration time and number of accumulations to achieve a satisfactory signal-to-noise ratio.

-

Spectral Range: The full vibrational spectrum is typically of interest, including the C-H stretching region (~3000 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

Structural Analysis and Spectral Interpretation

The vibrational spectrum of this compound is rich with information about its molecular structure. The analysis involves assigning the observed vibrational bands to specific motions of the atoms within the molecule.

Characteristic Vibrational Modes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching (methyl & methine) | 2990 - 2850 | Strong | Strong |

| C-H Bending (methyl & methine) | 1470 - 1370 | Medium | Medium |

| C-C Stretching | 1200 - 800 | Weak to Medium | Medium to Strong |

| C-Cl Stretching | 800 - 550 | Strong | Strong |

| Skeletal Bending (CCC, C-C-Cl) | < 500 | Medium | Medium |

Conformational Analysis

This compound can exist in several conformational states due to rotation around the C2-C3 bond. These conformers, such as anti and gauche forms, will have slightly different vibrational frequencies for certain modes, particularly those involving the carbon skeleton and the C-Cl bonds.

By analyzing the vibrational spectra, often at different temperatures, it is possible to identify the presence of different conformers and even determine their relative populations. For instance, some vibrational bands may increase in intensity at lower temperatures, indicating they belong to the more stable conformer.

Visualization of Analytical Workflow

To provide a clear understanding of the process, the following diagrams illustrate the key workflows in the vibrational spectroscopic analysis of this compound.

An In-depth Technical Guide to the Structural Elucidation of 2,2,3-Trichlorobutane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,2,3-trichlorobutane isomers. It details the stereochemical possibilities, synthesis, and in-depth analysis using modern spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, analysis, and drug development.

Introduction to this compound and its Isomerism

This compound is a halogenated alkane with the chemical formula C₄H₇Cl₃. Its structural analysis is a critical aspect of quality control in synthesis and for understanding its chemical behavior in various applications. The molecule possesses a single chiral center at the C3 position, giving rise to a pair of enantiomers: (R)-2,2,3-trichlorobutane and (S)-2,2,3-trichlorobutane. These stereoisomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Synthesis and Separation of Isomers

A documented method for the synthesis of this compound involves the chlorination of 2-chloro-butene-2.[1] This reaction is typically carried out in the liquid phase, in the substantial absence of light to prevent unwanted side reactions, and often utilizes a catalyst such as ferric chloride to promote the addition of chlorine across the double bond.[1] The general reaction is as follows:

CH₃-CCl=CH-CH₃ + Cl₂ → CH₃-CCl₂-CHCl-CH₃

Following the reaction, the crude product is a mixture that may contain unreacted starting materials, the desired this compound, and other chlorinated byproducts. Purification of the racemic mixture of this compound is typically achieved through fractional distillation.[1]

The separation of the (R) and (S) enantiomers, a process known as resolution, is a more complex procedure. It often involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Alternatively, chiral chromatography, employing a chiral stationary phase, can be used for the direct separation of the enantiomers.

Spectroscopic Analysis for Structural Elucidation

The definitive identification and structural confirmation of the this compound isomers rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable. Since the (R) and (S) enantiomers are spectroscopically indistinguishable in an achiral solvent, the following predicted data applies to the racemic mixture.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (C1) | 1.85 | Singlet | 3H |

| CH (C3) | 4.60 | Quartet | 1H |

| CH₃ (C4) | 1.75 | Doublet | 3H |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 35.0 |

| C2 | 95.0 |

| C3 | 70.0 |

| C4 | 25.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key vibrational modes are the C-H and C-Cl stretching and bending frequencies.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 2980-2900 | C-H stretching (alkane) |

| 1450-1370 | C-H bending (alkane) |

| 800-600 | C-Cl stretching |

The C-Cl stretching region is particularly important for confirming the presence of the chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will appear as clusters of peaks.

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment | Notes |

| 159, 161, 163 | [C₄H₇Cl₃]⁺ | Molecular ion peak cluster |

| 124, 126 | [C₄H₇Cl₂]⁺ | Loss of a Cl radical |

| 88 | [C₄H₇Cl]⁺ | Loss of two Cl radicals |

| 53 | [C₄H₅]⁺ | Loss of all three Cl atoms and 2H |

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 10-20 mg of the purified this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside with a tissue dampened with acetone (B3395972) to remove any fingerprints or dust.

-

Place the prepared sample in the NMR spectrometer for analysis.

Infrared (IR) Spectroscopy Sample Preparation (Liquid Film)

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges.

-

Place one drop of the liquid this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.

-

Mount the "sandwiched" plates in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or chloroform) and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

-

GC-MS System:

-

Injector: Split/splitless injector, operated in split mode.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program suitable for the separation of volatile chlorinated hydrocarbons. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-200.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and acquire the data. The resulting chromatogram will show the retention time of this compound, and the mass spectrum of the corresponding peak will provide its fragmentation pattern for confirmation.

Visualizations

Conclusion

The structural elucidation of this compound isomers is a systematic process that combines targeted synthesis with a suite of powerful spectroscopic techniques. A thorough understanding of its stereochemistry, coupled with the detailed interpretation of NMR, IR, and MS data, allows for the unambiguous confirmation of its structure. The experimental protocols outlined in this guide provide a solid framework for the successful analysis of this and similar chlorinated alkanes, which is essential for its application in research and development.

References

An In-depth Technical Guide on the Thermophysical and Thermochemical Data for 2,2,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermophysical and thermochemical data for 2,2,3-trichlorobutane. The information is compiled from critically evaluated sources to support research, development, and modeling activities. This document adheres to stringent data presentation and visualization requirements to ensure clarity and ease of use for a technical audience.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Registry Number | 10403-60-8 |

| Molecular Formula | C₄H₇Cl₃ |

| Molecular Weight | 161.457 g/mol |

| Canonical SMILES | CC(C(C)(Cl)Cl)Cl |

| InChI | InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |

| InChIKey | UNTJXPFYXVCMFE-UHFFFAOYSA-N |

Thermophysical and Thermochemical Data

The following tables summarize the available quantitative data for this compound. Much of the comprehensive, critically evaluated data over wide temperature and pressure ranges is available through the NIST/TRC Web Thermo Tables (WTT), a subscription-based service.[1][2] The data presented here are from publicly accessible sources or represent the scope of the data available in the WTT.

Table 2.1: Phase Change and Critical Properties

| Property | Value | Units | Source(s) |

| Normal Boiling Point | 415.15 (± 2) | K | NIST WebBook[2] |

| Normal Boiling Point | 417.15 (± 2) | K | NIST WebBook[2] |

| Normal Boiling Point | 143 | °C | Stenutz[3] |

| Critically Evaluated Data Available (NIST WTT) | Critical Temperature, Critical Pressure, Critical Density | - | NIST/TRC WTT[1] |

Table 2.2: Thermodynamic Properties of Liquid Phase

| Property | Temperature Range (K) | Pressure Range (kPa) | Source(s) |

| Density (Liquid in equilibrium with Gas) | 200 - 638 | Saturation | NIST/TRC WTT[1] |

| Enthalpy (Liquid in equilibrium with Gas) | 250 - 625.24 | Saturation | NIST/TRC WTT |

| Heat Capacity at Saturation Pressure | 250 - 625.24 | Saturation | NIST/TRC WTT |

| Enthalpy of Vaporization | 255 - 638 | Saturation | NIST/TRC WTT |

| Thermal Conductivity (Liquid in equilibrium with Gas) | 200 - 570 | Saturation | NIST/TRC WTT[1] |

| Viscosity (Liquid in equilibrium with Gas) | 270 - 630 | Saturation | NIST/TRC WTT[1] |

Table 2.3: Thermodynamic Properties of Gas Phase

| Property | Temperature Range (K) | Pressure Range (kPa) | Source(s) |

| Density (Gas) | 310 - 630 | 0.0007 - 688.508 | NIST/TRC WTT[1] |

| Enthalpy (Ideal Gas) | 200 - 1000 | - | NIST/TRC WTT |

| Heat Capacity at Constant Pressure (Ideal Gas) | 200 - 1000 | - | NIST/TRC WTT |

| Thermal Conductivity (Gas) | 420 - 950 | Various | NIST/TRC WTT[1] |

| Viscosity (Gas) | 420 - 950 | Various | NIST/TRC WTT[1] |

Experimental Protocols

3.1. Synthesis of this compound

A documented method for the preparation of this compound involves the liquid-phase chlorination of 2-chlorobutene-2.[4]

-

Reaction: Addition of chlorine across the double bond of 2-chlorobutene-2.

-

Apparatus: A three-necked flask equipped with a chlorine inlet, a thermometer, a mercury-sealed stirrer, a reflux condenser, and an exit tube connected to a cooling and scrubbing system.[4]

-

Catalyst: A chlorination catalyst that favors addition to the double bond, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄), is used.[4]

-

Procedure:

-

The reaction flask is charged with 2-chlorobutene-2 and the catalyst.[4]

-

The mixture is stirred, and chlorine gas is introduced through the inlet tube near the bottom of the flask.[4]

-

The reaction temperature is maintained between 0°C and the atmospheric reflux temperature of the reaction mixture.[4] The reaction should be carried out in the substantial absence of light to minimize the formation of substitution by-products.[4]

-

The reaction progress can be monitored by observing the absorption of chlorine.

-

Upon completion, the this compound product is isolated by distillation.[4]

-

3.2. Determination of Enthalpy of Formation

The standard enthalpy of formation of chlorinated alkanes is typically determined using combustion calorimetry.

-

Rotating-Bomb Calorimetry: This is a precise method for organochlorine compounds.

-

A known mass of the sample is placed in a combustion bomb, which is then pressurized with oxygen.

-

A small amount of a reducing solution (e.g., arsenious oxide) is often added to the bomb to ensure that all chlorine is converted to chloride ions in the final solution.

-

The bomb is placed in a calorimeter, and the sample is ignited.

-

The temperature change of the calorimeter is measured precisely.

-

The energy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the energy of combustion using Hess's Law, accounting for the formation of CO₂, H₂O, and HCl.

-

3.3. Measurement of Heat Capacity

Adiabatic calorimetry and differential scanning calorimetry (DSC) are common methods for measuring the heat capacity of liquids.

-

Adiabatic Calorimetry:

-

A known mass of the liquid sample is placed in a calorimetric vessel.

-

The vessel is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings.

-

A measured amount of electrical energy is supplied to a heater within the sample, and the resulting temperature increase is recorded.

-

The heat capacity is calculated from the energy input and the temperature change.

-

3.4. Vapor Pressure Determination

Static or dynamic methods are used to measure vapor pressure as a function of temperature.

-

Static Method:

-

A sample of the substance is placed in a thermostatted vessel connected to a pressure-measuring device.[5]

-

The sample is thoroughly degassed to remove any dissolved air.[6]

-

The system is allowed to reach thermal and phase equilibrium at a set temperature.

-

The pressure of the vapor in equilibrium with the liquid is measured directly.[6] This process is repeated at various temperatures.[5]

-

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound from 2-chlorobutene-2.

References

An In-depth Technical Guide to 2,2,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the biological activity, toxicological profile, and potential applications in drug development for 2,2,3-trichlorobutane is limited. This document provides a comprehensive overview of its chemical properties and a detailed synthesis protocol based on available data.

Chemical Identity

This compound is a chlorinated hydrocarbon. Its identification details are crucial for regulatory and research purposes.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 10403-60-8 | [1][2] |

| Molecular Formula | C4H7Cl3 | [2] |

| Canonical SMILES | CC(C(C)(Cl)Cl)Cl | [1] |

| InChI | InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 | [1] |

| InChIKey | UNTJXPFYXVCMFE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Unit | Reference |

| Molecular Weight | 161.45 | g/mol | [2] |

| Boiling Point | 142 - 144 | °C | [3] |

| Complexity | 60 | [2] | |

| Hydrogen Bond Donor Count | 0 | [2] | |

| Hydrogen Bond Acceptor Count | 0 | [2] | |

| Rotatable Bond Count | 1 | [2] | |

| Heavy Atom Count | 7 | [2] | |

| XLogP3-AA | 2.8 | [2] |

Experimental Protocols

3.1. Synthesis of this compound

The following protocol for the preparation of this compound is based on the chlorination of 2-chloro-butene-2. This method aims to achieve a high yield by promoting the addition of chlorine across the double bond while minimizing substitution reactions.

3.1.1. Materials and Equipment

-

2-chloro-butene-2

-

Ferric chloride (FeCl3) or Stannic chloride (SnCl4) as a catalyst

-

Chlorine gas (Cl2)

-

500 cc three-necked flask

-

Chlorine inlet tube extending to the bottom of the flask

-

Thermometer

-

Mercury-sealed stirrer

-

Reflux condenser

-

Exit tube connected to a cooling and scrubbing system

-

Distillation apparatus

3.1.2. Procedure

-

Reaction Setup: Assemble the three-necked flask with the stirrer, chlorine inlet, thermometer, and reflux condenser. Connect the exit tube from the condenser to a system for cooling and absorbing any potential hydrogen chloride gas by-product.

-

Charging the Flask: Charge the flask with 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride (or an equivalent amount of stannic chloride).

-

Initiating Chlorination: While stirring the mixture, introduce chlorine gas through the inlet tube. Maintain the reaction temperature between 0°C and the atmospheric reflux temperature of the reaction mixture. The chlorination should be carried out in the substantial absence of light to prevent the formation of substitution by-products.

-

Monitoring the Reaction: Continue the introduction of chlorine until the reaction mixture shows a gain in weight of 252 grams, indicating the consumption of the starting material.

-

Isolation of the Product: After the reaction is complete, the resulting mixture is subjected to distillation to isolate the this compound.

3.1.3. Expected Outcome

This process is reported to yield approximately 77% of the theoretical maximum of this compound.

Visualized Workflows and Relationships

4.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

4.2. Information Hierarchy

This diagram shows the logical relationship between the different sections of this technical guide.

Caption: Logical structure of the technical guide for this compound.

Safety and Handling

Concluding Remarks

This guide provides the fundamental chemical and synthesis information for this compound. The notable absence of data in biological and toxicological databases suggests that this compound has not been a significant subject of research in the life sciences or drug development fields. Further research would be required to determine any potential biological activity or toxicological profile.

References

An In-depth Technical Guide to the Molecular Structure and Formula of 2,2,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and chemical formula of 2,2,3-trichlorobutane (C4H7Cl3).[1] This document consolidates available data on its physicochemical properties, stereochemistry, and synthesis. While experimental spectroscopic and detailed molecular geometry data remain limited in publicly accessible databases, this guide furnishes available information and provides context through data on analogous compounds. This guide is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Properties

This compound is a halogenated alkane with the molecular formula C4H7Cl3.[1] Its IUPAC name clearly indicates a butane (B89635) backbone with three chlorine substituents at the second and third positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H7Cl3 | [1] |

| Molecular Weight | 161.457 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 10403-60-8 | [1] |

| Boiling Point | 142 °C (415.15 K) | [3] |

| Canonical SMILES | CC(C(C)(Cl)Cl)Cl | [2] |

| InChI Key | UNTJXPFYXVCMFE-UHFFFAOYSA-N | [1][2] |

Molecular Structure and Stereochemistry

The structure of this compound consists of a four-carbon chain. The second carbon atom is bonded to two chlorine atoms and a methyl group, while the third carbon atom is bonded to one chlorine atom, a hydrogen atom, and a methyl group.

Molecular Geometry

Stereochemistry

The third carbon atom in this compound is a chiral center, as it is attached to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a dichloromethyl group. This chirality means that this compound can exist as a pair of enantiomers: (R)-2,2,3-trichlorobutane and (S)-2,2,3-trichlorobutane. The presence of a single chiral center indicates that the molecule will be optically active, with each enantiomer rotating plane-polarized light in opposite directions.

Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data for this compound are not widely published. The following sections provide expected spectral characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments:

-

-CH3 group at C1: This signal would likely be a singlet due to the absence of adjacent protons.

-

-CH3 group at C4: This signal would appear as a doublet due to coupling with the single proton on C3.

-

-CH proton at C3: This signal would be a quartet due to coupling with the three protons of the C4 methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound is expected to exhibit four signals, one for each of the four carbon atoms in their unique chemical environments. The chemical shifts would be influenced by the electronegativity of the attached chlorine atoms, with the carbons bearing chlorine atoms (C2 and C3) appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

C-H stretching vibrations: In the region of 2850-3000 cm⁻¹.

-

C-H bending vibrations: Around 1375-1450 cm⁻¹.

-

C-Cl stretching vibrations: Strong absorptions are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks (M+, M+2, M+4, M+6) with a characteristic intensity ratio. Common fragmentation patterns would involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds.

Synthesis

Experimental Protocol: Synthesis of this compound

A documented method for the preparation of this compound involves the chlorination of 2-chlorobut-2-ene.[4]

Reaction Scheme:

CH₃-CCl=CH-CH₃ + Cl₂ → CH₃-CCl₂-CHCl-CH₃

Materials and Equipment:

-

2-chlorobut-2-ene

-

Chlorine gas

-

A suitable inert solvent (e.g., carbon tetrachloride)

-

Reaction vessel equipped with a gas inlet, stirrer, and condenser

-

Purification apparatus (distillation setup)

Procedure:

-

Dissolve 2-chlorobut-2-ene in an inert solvent within the reaction vessel.

-

Cool the mixture to a suitable temperature to control the exothermicity of the reaction.

-

Bubble chlorine gas through the stirred solution. The reaction is typically carried out in the absence of light to minimize substitution reactions.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to isolate this compound.[4]

Conclusion

This technical guide has summarized the key molecular and chemical characteristics of this compound. While there is a notable lack of comprehensive experimental data for its molecular geometry and spectroscopic properties in publicly available sources, this document provides a solid foundation based on existing data and established principles of organic chemistry. Further experimental investigation is warranted to fully characterize this compound and expand its potential applications in research and development.

References

Methodological & Application

Application Notes and Protocols: 2,2,3-Trichlorobutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,2,3-Trichlorobutane is not a commonly used solvent in organic synthesis, and as such, documented applications are scarce. The following notes are based on the known physicochemical properties of the compound and analogies to other chlorinated solvents. The experimental protocol provided is a representative example of a reaction type where this compound could potentially be employed and should be considered a theoretical application.

Introduction

This compound is a chlorinated alkane whose potential as a solvent in organic synthesis is not well-documented. However, by examining its physical and chemical properties, we can infer its suitability for certain applications, particularly as a substitute for other chlorinated solvents like carbon tetrachloride or chloroform (B151607), especially in reactions requiring an inert medium. This document provides an overview of its known properties, potential applications, and a representative experimental protocol.

Physicochemical Properties

The properties of this compound suggest it is a relatively non-polar solvent with a moderately high boiling point, which could be advantageous for reactions requiring elevated temperatures. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl₃ | [1][2] |

| Molecular Weight | 161.45 g/mol | [1] |

| Boiling Point | 142-143 °C | [3][4][5] |

| Density | 1.253 g/cm³ (Predicted) | [3] |

| Flash Point | 58.2 ± 14.0 °C (Predicted) | [3] |

| Melting Point | -6 °C (Estimate) | [3] |

| Vapor Pressure | 6.5 ± 0.2 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.455 (Predicted) | [3] |

| CAS Number | 10403-60-8 | [2] |

Potential Applications in Organic Synthesis

Based on its chlorinated alkane structure, this compound is expected to be a relatively inert solvent. Its primary utility would likely be in reactions where the solvent is not intended to participate in the reaction mechanism.

-

Free-Radical Reactions: Chlorinated solvents are often used in free-radical reactions, such as halogenations, because they are generally unreactive towards radical intermediates.[6][7] The inert nature of this compound would make it a suitable medium for such transformations, particularly those initiated by light (hν) or chemical initiators like AIBN.

-

Reactions Requiring Anhydrous, Aprotic Conditions: As an aprotic solvent, this compound could be used in reactions sensitive to moisture and acidic protons. However, its polarity is likely low, limiting its ability to dissolve polar reagents.

-

High-Temperature Applications: With a boiling point of approximately 142-143 °C, it could be employed in reactions that require temperatures exceeding the boiling points of more common chlorinated solvents like dichloromethane (B109758) (40 °C) and chloroform (61 °C).

The logical workflow for considering this compound as a solvent is outlined below.

Caption: Logical workflow for considering this compound as a solvent.

Safety and Handling

General Precautions for Chlorinated Solvents:

-

Inhalation: Avoid breathing vapors. High concentrations can have narcotic effects.

-

Skin Contact: Avoid contact with skin, as it may cause irritation or dermatitis.

-

Ingestion: Do not ingest.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and active metals.[9]

Representative Experimental Protocol: Free-Radical Bromination of Cumene (B47948)